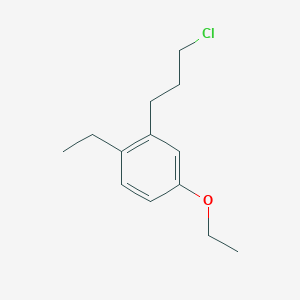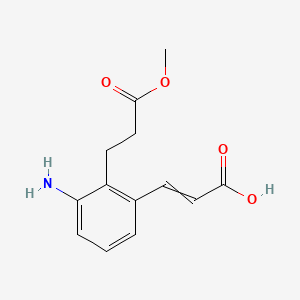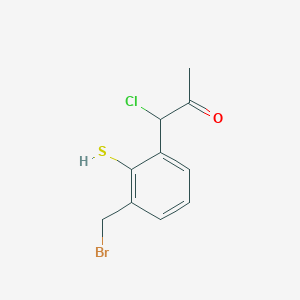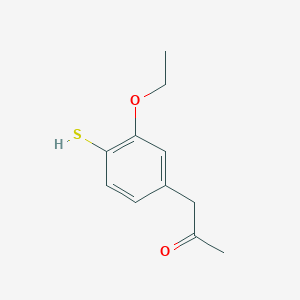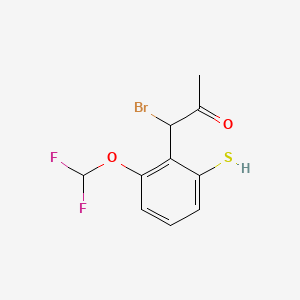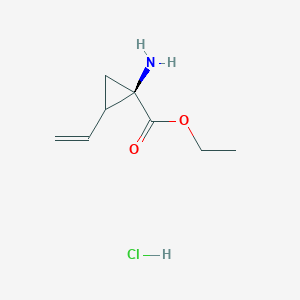
(1R,2S)-1-amino-2-vinylcyclopropane carboxylic acid ethyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-1-aMino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester hydrochloride is a chiral compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is particularly noted for its role as a key intermediate in the synthesis of highly potent hepatitis C virus (HCV) NS3/4A protease inhibitors, such as asunaprevir and simeprevir .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-aMino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester hydrochloride typically involves asymmetric cyclopropanation of (E)-N-benzylideneglycine ethyl ester under phase transfer catalysis conditions. This method has been optimized to improve the robustness and stereo-selectivity of the reaction . Additionally, biocatalytic asymmetric synthesis using bacterial strains such as Sphingomonas aquatilis has been employed to achieve high enantioselectivity and conversion rates .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of whole cell biocatalysts for the resolution of racemic mixtures. The strain Sphingomonas aquatilis, for example, has been shown to effectively hydrolyze the racemic mixture to produce the desired enantiomer with high enantiomeric excess .
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-1-aMino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction is often employed to reduce double bonds or other reducible groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
(1R,2S)-1-aMino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It serves as a chiral building block for the synthesis of various complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a crucial intermediate in the development of antiviral drugs, particularly those targeting HCV.
Wirkmechanismus
The mechanism of action of (1R,2S)-1-aMino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester hydrochloride involves its role as an intermediate in the synthesis of HCV protease inhibitors. These inhibitors target the NS3/4A serine protease complex, which is essential for the maturation of the HCV polyprotein. By inhibiting this protease, the compound effectively disrupts the replication cycle of the virus .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-1-aMino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide: Another chiral intermediate used in the synthesis of HCV protease inhibitors.
(1R,2S)-N-Boc-vinyl-ACCA ethyl ester: A similar compound used in drug development for its high enantioselectivity.
Uniqueness
What sets (1R,2S)-1-aMino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester hydrochloride apart is its high enantioselectivity and efficiency in industrial applications. Its ability to serve as a key intermediate in the synthesis of potent antiviral drugs highlights its importance in medicinal chemistry .
Eigenschaften
Molekularformel |
C8H14ClNO2 |
|---|---|
Molekulargewicht |
191.65 g/mol |
IUPAC-Name |
ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-3-6-5-8(6,9)7(10)11-4-2;/h3,6H,1,4-5,9H2,2H3;1H/t6?,8-;/m1./s1 |
InChI-Schlüssel |
RSBFMCGEQFBZBE-PICGMCJFSA-N |
Isomerische SMILES |
CCOC(=O)[C@]1(CC1C=C)N.Cl |
Kanonische SMILES |
CCOC(=O)C1(CC1C=C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



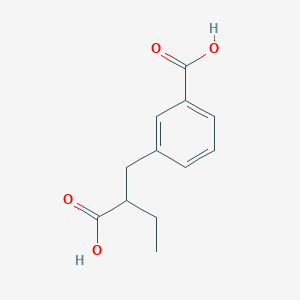
![2-(3-Oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid;oxalic acid](/img/structure/B14057991.png)

